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Compound of Interest

Compound Name: VCH-286

Cat. No.: B15608699

Technical Support Center: VCH-286 Experiments

Disclaimer: The compound "VCH-286" appears to be a potential typographical error. This
support center addresses two distinct compounds with similar designations: FHD-286, a cancer
therapeutic, and GSK2556286 (GSK286), an anti-tuberculosis agent. Please ensure you are
consulting the correct section for your compound of interest.

Section 1: FHD-286 (BRG1/BRM Inhibitor)

FHD-286 is a potent, selective, and orally bioavailable allosteric inhibitor of the dual ATPase
subunits BRM (SMARCA2) and BRG1 (SMARCAA4) of the mSWI/SNF (BAF) chromatin
remodeling complex.[1] It is under investigation for the treatment of SWI/SNF-dependent
cancers, including acute myeloid leukemia (AML) and uveal melanoma.[1]

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of FHD-2867

Al: FHD-286 is an allosteric inhibitor of the ATPase activity of both BRG1 and BRM, which are
the catalytic subunits of the BAF chromatin remodeling complex.[1] By inhibiting these
ATPases, FHD-286 disrupts the normal function of the BAF complex, which is crucial for
regulating gene expression and maintaining the undifferentiated state of certain cancer cells,
such as in AML.[2][3] This inhibition can lead to the differentiation of leukemic blasts and a
reduction in their proliferative capacity.[3][4]
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Q2: What are the known major unexpected results from clinical trials with FHD-2867

A2: A significant unexpected result was the observation of fatal differentiation syndrome in a
Phase 1 clinical trial for relapsed/refractory AML and myelodysplastic syndrome (MDS).[5] This
led to a full clinical hold on the study by the FDA.[5] Differentiation syndrome is a serious
condition characterized by fever, respiratory distress, fluid retention, and organ dysfunction,
and is thought to be an on-target effect of potent differentiating agents.[5]

Troubleshooting Guide for In Vitro Experiments

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/210035-ftih-study-for-safety-tolerability-and-pk-of-gsk2556286/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/210035-ftih-study-for-safety-tolerability-and-pk-of-gsk2556286/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/210035-ftih-study-for-safety-tolerability-and-pk-of-gsk2556286/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Issue

Potential Causes

Troubleshooting Steps

High variability in CD11b
expression (differentiation

marker) between experiments.

1. Cell passage number and
health.2. Inconsistent FHD-286
concentration or incubation
time.3. Variability in flow

cytometry staining or gating.

1. Use cells within a consistent
and low passage number
range. Ensure high cell viability
(>95%) before starting the
experiment.2. Prepare fresh
dilutions of FHD-286 for each
experiment from a validated
stock. Use a calibrated
incubator and timer for
consistent incubation.3. Use a
standardized staining protocol
with titrated antibodies. Set
flow cytometry gates based on

unstained and isotype controls.

No significant induction of
differentiation markers at

expected concentrations.

1. Cell line is resistant to FHD-
286.2. Incorrect concentration
of FHD-286 used.3. Insufficient
incubation time.

1. Confirm the cell line's
dependency on BRG1/BRM
activity. Some cell lines may
have alternative pathways for
maintaining an undifferentiated
state.2. Verify the
concentration of your FHD-286
stock solution. Perform a dose-
response experiment to
determine the optimal
concentration for your cell line.
[6]3. Extend the incubation
time. Differentiation is a
process that can take several
days. Time-course
experiments (e.g., 3, 5,and 7

days) are recommended.[4]
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Significant cytotoxicity
observed at concentrations
intended to induce

differentiation.

1. The specific AML cell line is
highly sensitive to BRG1/BRM
inhibition.2. Off-target effects

at higher concentrations.

1. Lower concentrations of
FHD-286 may be sufficient to
induce differentiation without
causing widespread cell death.
[4][6] Perform a dose-response
curve to identify the optimal
window for differentiation.2.
Ensure the observed effects
are on-target by correlating
them with changes in known
downstream markers of
BRG1/BRM activity.

Unexpected changes in cell
morphology unrelated to

differentiation.

1. Contamination of cell
culture.2. FHD-286

degradation or precipitation.

1. Regularly test cell cultures
for mycoplasma and other
contaminants.2. Visually
inspect the FHD-286 solution
for any precipitates. Store the
compound as recommended

by the manufacturer.

Experimental Protocols

AML Cell Differentiation Assay Using Flow Cytometry

e Cell Culture: Culture AML cell lines (e.g., MOLM-13, OCI-AML3) in appropriate media and

conditions.

» Treatment: Seed cells at a density of 2 x 10”5 cells/mL. Treat with a range of FHD-286

concentrations (e.g., 5 nM to 100 nM) or vehicle control (DMSO).

 Incubation: Incubate the cells for 5-7 days.

» Staining: Harvest cells and wash with PBS. Stain with fluorescently conjugated antibodies

against myeloid differentiation markers (e.g., CD11b) and stem cell markers (e.g., CD34).

e Flow Cytometry: Analyze the stained cells using a flow cytometer.
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» Data Analysis: Quantify the percentage of CD11b-positive cells and the median fluorescence
intensity to assess the level of differentiation.
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FHD-286 Mechanism of Action
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FHD-286 Differentiation Assay Workflow

Section 2: GSK2556286 (GSK286) (Rv1625c Agonist)

GSK2556286 (also known as GSK286) is an investigational anti-tuberculosis drug candidate.
[7][8] Its mechanism of action is dependent on the presence of cholesterol, a key nutrient for
Mycobacterium tuberculosis during infection.[9]
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Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of GSK25562867

Al: GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c in
Mycobacterium tuberculosis.[10] This leads to a significant increase in intracellular cyclic AMP
(cAMP) levels.[10] The elevated cAMP inhibits the catabolism of cholesterol, a crucial carbon

source for the bacterium's survival and persistence within macrophages.[10][11]
Q2: What are the known major unexpected results from clinical trials with GSK25562867

A2: The Phase 1 clinical trial for GSK2556286 (NCT04472897) was terminated. While the
specific details of the "stopping rules" that led to the termination are not publicly detailed, the
cessation of a Phase 1 trial in healthy volunteers often relates to safety or tolerability concerns.
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Issue

Potential Causes

Troubleshooting Steps

No inhibition of M. tuberculosis
growth in the presence of
GSK2556286.

1. Absence or incorrect
concentration of cholesterol in
the culture medium.2. Use of a
bacterial strain with mutations

in the rv1625c gene.

1. GSK2556286's activity is
cholesterol-dependent.[9]
Ensure your medium is
supplemented with an
appropriate concentration of
cholesterol (e.g., 0.5 mM). The
cholesterol should be properly
solubilized.2. Sequence the
rv1625c gene in your bacterial
strain to confirm it is wild-type.
Spontaneous resistance to
GSK2556286 can arise from

mutations in this gene.[12]

High variability in Minimum
Inhibitory Concentration (MIC)

values.

1. Inconsistent cholesterol
formulation and delivery in the
medium.2. Bacterial clumping
leading to inaccurate

inoculation.

1. Prepare a fresh, well-
solubilized cholesterol stock
solution for each experiment.
Sonication or the use of
detergents like tyloxapol can
aid in solubilization.2. Vortex
bacterial cultures with glass
beads to break up clumps
before measuring the optical

density for inoculation.

M. tuberculosis growth is
inhibited by the vehicle control
(DMSO0).

1. High concentration of
DMSO.2. The specific M.
tuberculosis strain is sensitive
to DMSO.

1. Keep the final DMSO
concentration in the culture
medium below 1% (v/v).2.
Perform a DMSO toxicity
control to determine the
maximum tolerated

concentration for your strain.

Inconsistent results in

macrophage infection assays.

1. Variability in macrophage
health and activation state.2.
Inconsistent multiplicity of
infection (MOI).

1. Use macrophages from a
consistent source and passage
number. Ensure high viability

and a consistent differentiation
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state if using cell lines like
THP-1.2. Carefully quantify
bacterial and macrophage
numbers to ensure a
consistent MOI for each

experiment.

Experimental Protocols

In Vitro Growth Inhibition Assay of M. tuberculosis

e Media Preparation: Prepare a suitable liquid medium (e.g., 7H9) supplemented with a carbon
source that does not interfere with cholesterol metabolism (e.g., acetate) and solubilized
cholesterol (e.g., 0.5 mM).

» Bacterial Culture: Grow M. tuberculosis to mid-log phase.

o Assay Setup: In a 96-well plate, serially dilute GSK2556286. Add the bacterial culture to
each well. Include a no-drug control and a vehicle control.

e Incubation: Incubate the plate at 37°C for 7-14 days.

o Readout: Determine bacterial growth by measuring optical density at 600 nm or by using a
viability indicator dye like resazurin.

o Data Analysis: Calculate the MIC, which is the lowest concentration of GSK2556286 that
inhibits visible growth.

Diagrams

Actvates )—bEncreased intracellular cAMP Inhibits Cholesterol Catabolism Leads o -

Click to download full resolution via product page

GSK2556286 Mechanism of Action

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15608699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Preparation

Prepare Cholesterol-Containing Medium Serially Dilute GSK2556286

\

Grow M. tuberculosis

Assa

Inoculate Plates

:

Incubate for 7-14 Days

:

Measure Growth (OD600/Resazurin)

Click to download full resolution via product page

GSK2556286 Growth Inhibition Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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experiments]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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